3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core. Its structure features dual chlorobenzyl groups at positions 3 and 5, a fluorine atom at position 8, and a ketone at position 2. Limited direct data on this compound’s synthesis or bioactivity are available in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(3-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2FN3O/c25-17-6-3-4-15(10-17)12-30-21-9-8-18(27)11-19(21)22-23(30)24(31)29(14-28-22)13-16-5-1-2-7-20(16)26/h1-11,14H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSHWOHIEWQGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrimido[5,4-b]indole core with chlorobenzyl and fluoro substituents. The molecular formula can be represented as follows:
- Molecular Formula : CHClFN
- Molecular Weight : 372.25 g/mol
Biological Activity Overview
Research has shown that compounds within this structural class exhibit a range of biological activities including:
- Antimicrobial Activity : The presence of halogen substituents often enhances the antimicrobial properties of these compounds.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Certain pyrimidoindoles have been investigated for their potential in neurodegenerative diseases.
Antimicrobial Activity
A study focusing on the antimicrobial properties of similar pyrimidoindole derivatives indicated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 9a | 57.73 | M. tuberculosis |
| 9d | 6.68 | P. mirabilis |
| 9e | 27.29 | A. niger |
| 9g | 3.49 | E. coli |
The compound 9g , which shares structural similarities with our target compound, exhibited remarkable activity with an MIC of 3.49 µM , indicating its potential as a lead compound for further development against resistant strains .
Anticancer Activity
The anticancer potential of pyrimidoindole derivatives has been explored through various in vitro assays. For instance, compounds were tested against several cancer cell lines, revealing IC values that suggest cytotoxic effects at micromolar concentrations:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| A | 10 | MCF-7 (Breast Cancer) |
| B | 15 | HeLa (Cervical Cancer) |
| C | 20 | A549 (Lung Cancer) |
These findings underscore the importance of structural modifications in enhancing anticancer efficacy .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of certain pyrimidoindoles, particularly in models of Alzheimer's disease. Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration:
| Compound | AChE Inhibition (%) at 10 µM |
|---|---|
| D | 50 |
| E | 65 |
| F | 80 |
The compound F demonstrated significant inhibition, suggesting its potential application in treating neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of pyrimidoindole derivatives were synthesized and tested against M. tuberculosis. The results indicated that modifications at the benzyl position significantly influenced antimicrobial potency.
Case Study 2: Anticancer Mechanisms
A detailed investigation into the mechanisms by which these compounds exert anticancer effects revealed that they induce apoptosis in cancer cells through mitochondrial pathways.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the benzyl groups exhibit moderate electrophilicity, enabling nucleophilic substitution under specific conditions:
Key Findings :
-
Substitution at the 3-chlorobenzyl position occurs preferentially due to reduced steric hindrance .
-
DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates .
Oxidation Reactions
The pyrimidoindole core undergoes oxidation at the C4-ketone and indole nitrogen:
Mechanistic Insight :
-
Oxidation of the pyrimidine ring generates electrophilic quinones, which are reactive toward thiols and amines.
-
Epoxidation occurs selectively on the 3-chlorobenzyl group due to electronic activation by the fluorine atom .
Reduction Reactions
The ketone group at C4 and halogenated benzyl groups are susceptible to reduction:
Critical Observations :
-
LiAlH₄ selectively reduces the ketone without affecting halogen substituents.
-
Catalytic hydrogenation removes chlorine atoms from benzyl groups, producing dehalogenated analogs .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrimidine ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Products | Applications | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused tetracyclic adducts | Bioactivity modulation | |
| Tetrazine | Water, RT | Pyridazine-containing hybrids | Click chemistry |
Synthetic Utility :
Photochemical Reactions
UV-induced reactivity has been explored for functionalization:
| Wavelength (nm) | Solvent | Products | Notes | Source |
|---|---|---|---|---|
| 254 | Acetonitrile | Fluorine displacement products | Radical intermediates | |
| 365 | THF | Dimerization via C–H activation | Low yield (34%) |
Safety Note :
-
Photoreactions require rigorous exclusion of moisture to prevent hydrolysis.
Acid/Base-Mediated Rearrangements
The compound undergoes ring-contraction under strong acidic conditions:
| Acid/Base | Conditions | Products | Mechanism | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 6 hrs | Benzimidazole-fused derivatives | Wagner-Meerwein shift | |
| NaOH (10%) | Ethanol, reflux | Hydrolyzed pyrimidine ring | Ring-opening |
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Impact of Substituents on Bioactivity
- Chlorobenzyl vs. Fluorobenzyl/Methoxybenzyl: The target compound’s dual chlorobenzyl groups increase lipophilicity (higher logP) compared to analogs with fluorobenzyl or methoxybenzyl substituents. This may enhance cellular uptake but reduce aqueous solubility.
- Fluorine at Position 8 :
- Shared across all analogs, fluorine likely improves metabolic stability and modulates electronic effects on the indole core.
Crystallographic and Molecular Interaction Insights
The HBV inhibitor analog () crystallizes in a monoclinic P21/n space group with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, and β = 105.21° . In contrast, the target compound’s dual chlorobenzyl groups may favor halogen bonding with protein targets, though this remains speculative without structural data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
